N-(4-ethoxyphenyl)ethanesulfonamide
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Overview
Description
N-(4-Ethoxyphenyl)ethanesulfonamide is a chemical compound with the CAS Number: 57616-19-0 . It has a molecular weight of 229.3 and its IUPAC name is N-(4-ethoxyphenyl)ethanesulfonamide . It is a white to brown solid and is stored at +4°C .
Molecular Structure Analysis
The molecular formula of N-(4-ethoxyphenyl)ethanesulfonamide is C10H15NO3S . The InChI code is 1S/C10H15NO3S/c1-3-14-10-7-5-9(6-8-10)11-15(12,13)4-2/h5-8,11H,3-4H2,1-2H3 and the InChI key is QBIODRNAWHXHPW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
N-(4-Ethoxyphenyl)ethanesulfonamide is a white to brown solid . It has a molecular weight of 229.3 and is stored at +4°C .Scientific Research Applications
Molecular Structure and Assembly
The addition of a methylene group between the CH3 branch and the alkoxy O atom in arylsulfonamide para-alkoxychalcones has a significant impact on their molecular conformation and crystal structure. Notably, N-{4-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]phenyl}benzenesulfonamide demonstrated this effect, showcasing different crystallographic symmetry, independent molecules, and crystal packing compared to its methoxy counterpart. This adjustment results in varied stabilization of the crystal packing through C-H...π and π-π interactions (de Castro et al., 2013).
Chemical Synthesis and Biological Activity
A new series of benzenesulfonamides were synthesized starting from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine. These compounds showed significant antibacterial activity against Escherichia coli, with some identified as effective inhibitors. The study also evaluated the cytotoxicity of these molecules, indicating their potential as therapeutic agents with lower cytotoxic effects (Abbasi et al., 2019).
Enzyme Inhibition and Biological Evaluation
A series of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for enzyme inhibition potential. These sulfonamides were found to exhibit excellent inhibitory activity against acetylcholinesterase and α-glucosidase, with specific compounds identified for their potent inhibitory effects. In silico studies further substantiated the activity results, highlighting the compounds' potential in therapeutic applications (Riaz, 2020).
Safety And Hazards
properties
IUPAC Name |
N-(4-ethoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-3-14-10-7-5-9(6-8-10)11-15(12,13)4-2/h5-8,11H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIODRNAWHXHPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)ethanesulfonamide |
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